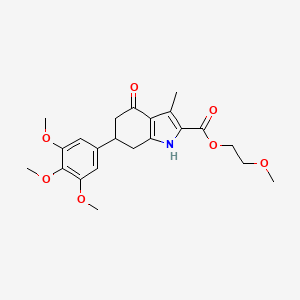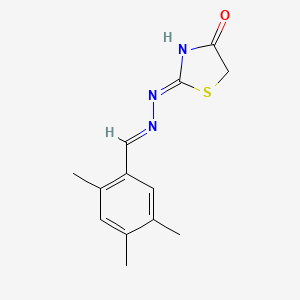![molecular formula C22H25ClN2O2 B6024893 2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B6024893.png)
2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide, commonly known as DPA-714, is a small molecule drug that has attracted significant attention in the scientific community. It belongs to the family of imidazopyridine acetamide derivatives and has been extensively studied for its potential use in the treatment of various neurological disorders, including neuroinflammation and neurodegeneration.
作用機序
DPA-714 is believed to act as a selective agonist for TSPO, which is expressed in high concentrations in activated microglia and astrocytes. TSPO is involved in the regulation of neuroinflammation and is believed to play a critical role in the pathogenesis of various neurological disorders. By binding to TSPO, DPA-714 is believed to modulate the activity of microglia and astrocytes, leading to a reduction in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of proinflammatory cytokines and chemokines, decrease the activation of microglia and astrocytes, and increase the expression of neurotrophic factors. These effects are believed to contribute to the neuroprotective effects of DPA-714 in various neurological disorders.
実験室実験の利点と制限
DPA-714 has several advantages for use in lab experiments. It has been extensively studied in preclinical models and has been shown to have a favorable safety profile. However, there are also some limitations to the use of DPA-714 in lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, the exact mechanism of action of DPA-714 is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of DPA-714. One area of research could focus on the development of more potent and selective TSPO ligands. Additionally, the therapeutic potential of DPA-714 in various neurological disorders could be further explored in preclinical and clinical studies. Finally, the development of new imaging agents based on DPA-714 could enable the non-invasive detection of neuroinflammation in vivo.
合成法
The synthesis of DPA-714 involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-cyanopyridine to form 2-(4-chlorophenyl)-4-cyanopyridine. This intermediate is then reacted with 4-(2,6-dimethylpiperidin-1-yl)benzoyl chloride to give the final product, DPA-714. The synthesis of DPA-714 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
DPA-714 has been extensively studied for its potential use in the treatment of various neurological disorders, including neuroinflammation and neurodegeneration. It is believed to act as a ligand for the translocator protein 18 kDa (TSPO), which is expressed in high concentrations in activated microglia and astrocytes. TSPO is involved in the regulation of neuroinflammation and is believed to play a critical role in the pathogenesis of various neurological disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-15-4-3-5-16(2)25(15)22(27)18-8-12-20(13-9-18)24-21(26)14-17-6-10-19(23)11-7-17/h6-13,15-16H,3-5,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVILYRHZYFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6024816.png)
![9-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6024823.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)


![N-methyl-N-(1-methyl-4-piperidinyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6024858.png)
![ethyl {[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6024862.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6024864.png)
![N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6024870.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6024872.png)
![2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B6024873.png)
![1-(4-isopropylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024888.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)
![ethyl N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylglycinate](/img/structure/B6024898.png)